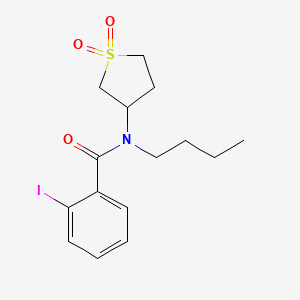

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide

Beschreibung

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide is a benzamide derivative characterized by a unique structural framework. The molecule features:

- N-butyl substituent: A linear alkyl chain contributing to lipophilicity and steric bulk.

- 1,1-dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that enhances polarity and influences molecular conformation.

Eigenschaften

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO3S/c1-2-3-9-17(12-8-10-21(19,20)11-12)15(18)13-6-4-5-7-14(13)16/h4-7,12H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTKZHBJZXEBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the iodination of a benzamide precursor. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the formation of the dioxidotetrahydrothiophenyl moiety. This can be synthesized from tetrahydrothiophene through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

Coupling Reaction: The final step is the coupling of the iodinated benzamide with the dioxidotetrahydrothiophenyl group. This can be achieved through nucleophilic substitution reactions under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The dioxidotetrahydrothiophenyl group can undergo further oxidation to form sulfone derivatives.

Reduction: The iodinated benzamide can be reduced to form amine derivatives.

Substitution: The iodine atom in the benzamide can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of iodinated benzamides with biological targets. Its ability to undergo substitution reactions makes it useful for labeling and tracking in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Wirkmechanismus

The mechanism by which N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its iodinated benzamide group. This interaction can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Alkyl Substituents : The butyl group (target) offers flexibility, whereas the benzyl group (C₁₈ analog) introduces aromaticity, and tert-butyl (C₁₁ analog) provides steric hindrance.

Sulfone Group : Unique to the target and its benzyl-fluoro analog, this moiety enhances solubility in polar solvents and may influence protein interactions .

Functional Group Impact on Properties

- Iodo vs. Fluorine’s electronegativity enhances binding to electron-rich biological targets .

- Butyl vs. Benzyl: Butyl chains increase lipophilicity, favoring membrane permeability.

Biologische Aktivität

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 268.34 g/mol

The presence of iodine and the thiophene moiety suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide | S. aureus | 15 |

| N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide | E. coli | 12 |

Anticancer Activity

Initial studies suggest that this compound may possess anticancer properties. Research has indicated that related thiophene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.

A study involving various cancer cell lines demonstrated that the compound could reduce cell viability significantly:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

The proposed mechanisms through which N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The study utilized a series of assays to assess cytotoxicity and apoptosis induction:

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours. Cell viability was assessed using the MTT assay.

- Results : Significant reductions in cell viability were observed in all tested lines, with the highest sensitivity noted in A549 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.